Product packaging for 3-Phenylmorpholine(Cat. No.:CAS No. 138713-44-7)

3-Phenylmorpholine

Cat. No.: B1352888
CAS No.: 138713-44-7
M. Wt: 163.22 g/mol
InChI Key: MHZXKVPCJBPNKI-UHFFFAOYSA-N
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Description

Contextualization within the Morpholine (B109124) Heterocyclic System

The core of 3-Phenylmorpholine is the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group. atamankimya.com This structure, with the chemical formula C4H9NO, is a foundational building block in medicinal chemistry and materials science. atamankimya.comontosight.ai The presence of both a hydrogen-bond donor (the amine) and a hydrogen-bond acceptor (the ether oxygen) in the morpholine ring imparts specific physicochemical properties, including polarity and the ability to engage in various non-covalent interactions. atamankimya.com

Historical Perspectives on Phenylmorpholine Research

Research into phenylmorpholine derivatives has a notable history, largely driven by the pharmacological activities of certain substituted analogs. One of the most well-documented compounds in this class is Phenmetrazine (3-methyl-2-phenylmorpholine), which was developed in the 1950s. ljmu.ac.uk Phenmetrazine was recognized for its stimulant properties. ljmu.ac.ukgoogle.com Its N-methylated analog, Phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), also saw use and is known to metabolize to phenmetrazine. ljmu.ac.ukgoogle.com

The study of these early phenylmorpholines laid the groundwork for further exploration of the structure-activity relationships within this chemical class. Research in the 1960s, for example, investigated the stereochemistry of cis- and trans-isomers of 3-methyl-2-phenylmorpholine. nih.gov These foundational studies provided critical insights into how substitutions on the morpholine and phenyl rings could modulate biological activity, paving the way for the synthesis and evaluation of new analogs for various research purposes. ljmu.ac.ukgoogle.com

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its derivatives has evolved from the initial focus on psychoactive properties to a broader exploration of their utility in medicinal chemistry and organic synthesis. Contemporary research often utilizes the phenylmorpholine scaffold as a key building block for creating novel compounds with potential therapeutic applications. chemimpex.com

Key research trajectories include:

Synthesis of Novel Derivatives: A significant area of research involves the synthesis of new this compound analogs. This includes adding various substituents to the phenyl ring or the morpholine nitrogen to fine-tune the molecule's properties. ljmu.ac.uknih.gov For instance, studies have described the synthesis of fluorinated and methylated analogs to investigate their effects on monoamine transporter interactions. ljmu.ac.ukdrugsandalcohol.ie

Catalysis and Organic Synthesis: The unique structure of phenylmorpholine derivatives makes them useful as intermediates or ligands in organic synthesis. ontosight.ai They are employed in the construction of more complex molecules and have been studied for their role in facilitating specific chemical transformations. chemimpex.combiosynth.com

Medicinal Chemistry Exploration: Researchers continue to explore the phenylmorpholine scaffold for developing agents targeting various biological systems. Studies have investigated derivatives for their potential as smoking cessation aids by examining their effects on nicotinic acetylcholine (B1216132) receptors and monoamine transporters. nih.gov Other research has explored morpholine-containing compounds, including phenylmorpholine derivatives, for a wide range of potential biological activities. researchgate.netnih.govresearchgate.netsci-hub.se The core structure is seen as a versatile pharmacophore that can be adapted to interact with numerous biological targets. ontosight.aisci-hub.se

The table below summarizes some of the key properties and identifiers for this compound.

PropertyValue
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name This compound
CAS Number 138713-44-7
SMILES C1COCC(N1)C2=CC=CC=C2

Data sourced from PubChem CID 3613837 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1352888 3-Phenylmorpholine CAS No. 138713-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXKVPCJBPNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930201
Record name 3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138713-44-7
Record name 3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylmorpholine
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Synthetic Methodologies for 3 Phenylmorpholine and Its Derivatives

Classical Synthetic Approaches to the 3-Phenylmorpholine Scaffold

Traditional methods for synthesizing the this compound core often rely on well-established organic reactions, primarily focusing on the formation of the morpholine (B109124) ring through cyclization.

Ring-Closing Strategies and Cyclization Reactions

A predominant strategy for constructing the morpholine ring of this compound involves the cyclization of an appropriate amino alcohol precursor. This is commonly achieved through intramolecular reactions, often catalyzed by acids.

A typical synthesis begins with the reaction of an α-halo ketone, such as α-bromo-propiophenone, with an amino alcohol like 2-aminoethanol. sciencemadness.org This initial step forms an intermediate amino alcohol. Subsequent acid-catalyzed cyclization, often using a strong acid like sulfuric acid, promotes the intramolecular ring closure to yield the morpholine structure. sciencemadness.org The reaction conditions, such as temperature and the choice of acid, can be optimized to favor the formation of the desired product. For instance, using cold sulfuric acid has been reported to be advantageous. sciencemadness.org

Another approach involves the reaction of a substituted phenylamine with 2-chloroethyl ether in the presence of an alkali to facilitate ring closure. This method can be performed without a solvent, which can be advantageous for large-scale production. google.com The use of an organic base in this process has been shown to improve yields. google.com

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those with a morpholine core. researchgate.netsigmaaldrich.com This method involves the use of a metal catalyst, typically ruthenium-based, to facilitate the intramolecular cyclization of a diene precursor. researchgate.netsigmaaldrich.com While highly effective for many ring systems, the application of RCM to specific substrates requires careful selection of the catalyst and reaction conditions. nih.gov

Reaction Type Key Reagents General Conditions Notes
Acid-Catalyzed Cyclizationα-bromo-propiophenone, 2-aminoethanol, Sulfuric acidTwo-step: 1. Coupling of ketone and amino alcohol. 2. Acid-catalyzed ring closure.A common and well-established method. sciencemadness.org
Alkali-Mediated CyclizationSubstituted phenylamine, 2-chloroethyl ether, Alkali (e.g., triethylamine)Heating of reactants in the presence of a base.Can be performed solvent-free, offering a cost-effective route. google.com
Ring-Closing MetathesisDiene precursor, Ruthenium catalystVaries depending on catalyst and substrate.A versatile method for forming cyclic structures. researchgate.netsigmaaldrich.com

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. ptfarm.pl Therefore, the development of stereoselective synthetic methods to obtain specific enantiomers is of great importance.

Several strategies are employed for the enantioselective synthesis of this compound. One common approach is chiral resolution , where a racemic mixture of the compound is separated into its individual enantiomers. This can be achieved by using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. vulcanchem.com

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds. This can involve the use of a chiral pool , where a readily available chiral starting material, such as an amino acid, is used to introduce the desired stereochemistry. ethz.ch For example, (S)-phenylglycine can be used as a precursor to synthesize homochiral oxazinone intermediates, which can then be converted to the desired this compound enantiomer. lookchem.com

Chiral auxiliaries can also be employed to control the stereochemical outcome of a reaction. An enantiopure auxiliary is temporarily attached to the substrate to direct the formation of a new stereocenter, and is later removed. ethz.ch

Furthermore, enzymatic resolutions provide a green and highly selective method for separating enantiomers. Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. google.com For instance, the enzyme esperase has shown some activity in the resolution of phenylmorpholine derivatives. google.com

Method Description Example
Chiral ResolutionSeparation of a racemic mixture into its enantiomers.Use of tartaric acid to form diastereomeric salts. vulcanchem.com
Chiral Pool SynthesisUse of a readily available chiral starting material.Synthesis from (S)-phenylglycine. lookchem.com
Chiral AuxiliariesA temporary chiral group that directs stereoselective bond formation. ethz.chDirecting the formation of a new stereocenter. ethz.ch
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer.Kinetic resolution using lipases or other enzymes. google.comgoogle.com

Advanced and Green Chemistry Syntheses

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques for the synthesis of this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific examples for the synthesis of this compound are not extensively detailed in the provided context, the general principles of MAOS are applicable. The rapid heating provided by microwaves can enhance the efficiency of the cyclization and derivatization steps involved in the synthesis of the this compound scaffold.

Catalytic Routes in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions. In the context of this compound synthesis, various catalytic methods have been explored.

Biocatalysis , utilizing enzymes as catalysts, offers a highly selective and environmentally friendly approach. For instance, an imine reductase (IRED) has been successfully used in the key synthetic step for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, achieving high yield and excellent enantioselectivity on a large scale. digitellinc.com

Metal-catalyzed reactions are also prominent. Palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols has been shown to produce substituted morpholines in good yields. researchgate.net Ruthenium catalysts are widely used in ring-closing metathesis reactions to form the morpholine ring. researchgate.net Furthermore, indium(III)-catalyzed reductive etherification presents another efficient method for synthesizing substituted morpholine derivatives. researchgate.net

Catalytic Method Catalyst Type Application in Phenylmorpholine Synthesis
BiocatalysisImine Reductase (IRED)Enantioselective synthesis of a this compound derivative. digitellinc.com
Metal CatalysisPalladium ChlorideIntramolecular cyclization of alkenols to form morpholines. researchgate.net
Metal CatalysisRuthenium ComplexesRing-closing metathesis for morpholine ring formation. researchgate.net
Metal CatalysisIndium(III)Reductive etherification to produce morpholine derivatives. researchgate.net

Derivatization Strategies of the this compound Core

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced or altered biological activities. wikipedia.org These derivatization strategies often target the nitrogen atom of the morpholine ring or the phenyl group.

N-Alkylation and N-Arylation: The secondary amine of the morpholine ring is a common site for modification. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Similarly, N-arylation can introduce various aryl groups to this position.

Substitution on the Phenyl Ring: The phenyl group can be functionalized through various aromatic substitution reactions. This allows for the introduction of a wide array of substituents, which can significantly influence the compound's properties. wikipedia.org

Formation of Hybrid Molecules: The this compound core can be linked to other heterocyclic systems to create hybrid molecules. For example, derivatives have been synthesized where the phenylmorpholine moiety is connected to a thiazole (B1198619) ring. nih.gov This strategy aims to combine the biological activities of both heterocyclic systems in a single molecule.

N-Substitution Reactions

The secondary amine in the this compound scaffold is a common site for synthetic modification. N-substitution reactions, such as alkylation and acylation, are frequently employed to introduce a wide range of functional groups, which can significantly alter the molecule's characteristics.

N-Alkylation and N-Acylation

Reductive amination is a standard method for N-alkylation. This can involve reacting this compound with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. Another approach is direct alkylation using alkyl halides. For instance, the nitrogen can be functionalized by introducing linkers, such as a propyl group, by reacting 2-phenylmorpholine (B1329631) with reagents like 3-bromopropylphthalimide, followed by deprotection to yield the primary amine, which can then be further modified. vulcanchem.com N-propyl substitution, in particular, has been noted in the development of derivatives that act as dopamine (B1211576) receptor agonists. wikipedia.org

Acylation of the morpholine nitrogen is another key transformation. This can create amide derivatives or be used to install prodrug moieties. google.com These modifications can influence the compound's lipophilicity and biological processing. google.com

Reaction TypeReagents and ConditionsProduct TypeReference
N-Alkylation Aldehydes, Sodium triacetoxyborohydride, CH₂Cl₂N-Alkyl-3-phenylmorpholine
N-Alkylation Methyl iodide, DMF, 70 °CN-Methyl-3-phenylmorpholine
N-Alkylation 3-Bromopropylphthalimide, Toluene; followed by HydrazineN-(3-aminopropyl)-2-phenylmorpholine vulcanchem.com
N-Acylation Phenylmethanesulfonyl chloride, DichloromethaneN-Sulfonamide derivative vulcanchem.com

Phenyl Ring Functionalization (e.g., Halogenation, Alkylation)

Modification of the phenyl ring attached at the C3-position of the morpholine core allows for the fine-tuning of electronic and steric properties. Halogenation and alkylation are common examples of such functionalizations. wikipedia.org

The introduction of substituents like fluorine, chlorine, or methyl groups onto the phenyl ring has been explored extensively in related 2-phenylmorpholine analogs. wikipedia.org For example, compounds such as 3-fluorophenmetrazine (B1651833) and 4-methylphenmetrazine have been synthesized, demonstrating the feasibility of electrophilic aromatic substitution or the use of pre-functionalized starting materials. wikipedia.org Research into the functionalization of the phenyl ring at its 3-position (meta to the morpholine attachment) has shown that electron-withdrawing groups like nitro (NO₂) and cyano (CN) can be successfully introduced, leading to compounds with retained biological activity. nih.gov Patents related to phenylmorpholine analogs disclose a wide array of possible substituents on the phenyl ring, including halo, alkyl, and other functional groups, to modulate the compound's properties. google.comgoogle.com

Substitution TypeExample SubstituentResulting Compound ClassReference
Halogenation Fluoro (F)Fluorophenylmorpholine derivatives wikipedia.org
Halogenation Chloro (Cl)Chlorophenylmorpholine derivatives wikipedia.org
Alkylation Methyl (CH₃)Methylphenylmorpholine derivatives wikipedia.org
Nitrilation Cyano (CN)Cyanophenyl-substituted analogs nih.gov
Nitration Nitro (NO₂)Nitrophenyl-substituted analogs nih.gov

Morpholine Ring Substitutions (e.g., 2, 3, 4, 5, 6-positions)

Substituents can also be introduced at various carbon atoms of the morpholine ring to create stereochemically complex and diverse structures. The position, nature, and stereochemistry of these substituents are critical determinants of a molecule's final conformation and properties. cdnsciencepub.com

A key strategy for synthesizing substituted morpholines is the palladium-catalyzed intramolecular carboamination of unsaturated N-aryl ethanolamine (B43304) derivatives. nih.gov This method allows for the stereoselective formation of cis-3,5-disubstituted and trans-2,5-disubstituted morpholines. The mechanism is believed to proceed through a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex. nih.gov

More traditional methods often rely on the cyclization of appropriately substituted amino alcohol precursors. For instance, reacting an α-bromo ketone with an ethanolamine derivative can form an amino alcohol intermediate, which is then cyclized under acidic conditions (e.g., using sulfuric acid) to form the morpholine ring. This approach has been used to create derivatives with methyl groups at various positions, such as 2-phenyl-3,5-dimethylmorpholine and 3-methyl-5-phenylmorpholine. wikipedia.org The stereochemistry of the final product is influenced by the configuration of the starting amino alcohol. cdnsciencepub.com

Position(s)Substitution PatternSynthetic StrategyReference
2, 5 trans-2,5-disubstitutedPd-catalyzed carboamination nih.gov
3, 5 cis-3,5-disubstitutedPd-catalyzed carboamination nih.gov
2, 3 cis-2,3-disubstitutedPd-catalyzed carboamination nih.gov
3, 5 3-Methyl-5-phenylCyclization of amino alcohol intermediate
2, 3, 5 3,5-Dimethyl-2-phenylCyclization of amino alcohol intermediate

Structural Elucidation and Conformational Analysis of 3 Phenylmorpholine

Spectroscopic Characterization in Academic Research

Spectroscopic methods are indispensable tools for elucidating the structure of 3-phenylmorpholine in solution and for confirming its molecular identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

In ¹H NMR spectroscopy, the protons on the morpholine (B109124) ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by their spatial relationship to the phenyl group and the heteroatoms (oxygen and nitrogen) within the morpholine ring. The protons on the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. For comparison, the ¹H NMR spectrum of 4-phenylmorpholine (B1362484) in CDCl₃ shows multiplets for the phenyl protons between δ 7.27 and 6.76 ppm, and signals for the morpholine protons at approximately δ 3.86 and 3.16 ppm. nist.gov The coupling constants between adjacent protons are crucial for determining the relative stereochemistry of substituents on the morpholine ring.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the morpholine ring are sensitive to the presence and orientation of the phenyl substituent. In related phenylmorpholine derivatives, the morpholine ring is known to adopt a chair conformation. The carbon atoms of the phenyl group will show characteristic signals in the downfield region of the spectrum. For 4-phenylmorpholine, the ¹³C NMR spectrum in CDCl₃ displays signals for the aromatic carbons around δ 151.1, 129.0, 120.0, and 115.6 ppm, while the morpholine carbons appear at approximately δ 67.0 and 49.5 ppm. nist.gov The specific chemical shifts for the carbons in this compound would be expected to differ due to the change in the substitution pattern.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including two-dimensional techniques such as COSY, HSQC, and HMBC, would be necessary for the unambiguous assignment of all proton and carbon signals and to establish the precise stereochemistry of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for 4-Phenylmorpholine (Isomer of this compound)

Nucleus Chemical Shift (ppm) Multiplicity Solvent Reference
¹H7.27, 7.05-6.76mCDCl₃ nist.gov
¹H3.86, 3.16m, tCDCl₃ nist.gov
¹³C151.1, 129.0, 120.0, 115.6-CDCl₃ nist.gov
¹³C67.0, 49.5-CDCl₃ nist.gov

Note: This data is for the isomer 4-phenylmorpholine and is provided for comparative purposes.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Confirmation

FT-IR spectroscopy is particularly sensitive to polar bonds and is effective for identifying the characteristic vibrations of the morpholine and phenyl moieties. The FT-IR spectrum of a related compound, phenmetrazine (3-methyl-2-phenylmorpholine), shows characteristic absorption bands that can be compared to those expected for this compound. mdpi.com Key vibrational modes would include N-H stretching (if unsubstituted on the nitrogen), C-H stretching of the aromatic and aliphatic portions, C-O-C stretching of the ether linkage in the morpholine ring, and various bending vibrations of the phenyl ring. rsc.org

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide valuable information about the carbon skeleton. The C=C stretching vibrations of the phenyl ring typically give rise to strong Raman signals.

While specific FT-IR and Raman spectra for this compound are not widely published, data for its isomer, 4-phenylmorpholine, is available and provides a useful reference. nih.gov The analysis of both FT-IR and Raman spectra in conjunction allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Table 2: Key Vibrational Modes Expected for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch3300-3500FT-IR
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2800-3000FT-IR, Raman
C=C Aromatic Stretch1400-1600FT-IR, Raman
C-O-C Stretch1050-1150FT-IR
Phenyl Ring Bending690-900FT-IR, Raman

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is a crucial analytical technique for verifying the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₀H₁₃NO, which corresponds to a monoisotopic mass of 163.0997 g/mol . spcmc.ac.in

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of the elemental formula.

Table 3: Mass Spectrometry Data for this compound and Related Compounds

Compound Molecular Formula Monoisotopic Mass ( g/mol ) Key Fragments (m/z) Reference
This compoundC₁₀H₁₃NO163.0997Not available spcmc.ac.in
PhenmetrazineC₁₁H₁₅NO177.1154Not available nist.gov
4-PhenylmorpholineC₁₀H₁₃NO163.0997163, 105, 77

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. While the crystal structure of this compound itself has not been reported in publicly accessible databases, the crystal structures of several of its derivatives have been determined. researchgate.net

For instance, the crystal structure of (2R,3R,5S)-3,5-dimethyl-2-(3-chlorophenyl)-2-morpholinol hydrochloride reveals that the morpholine ring adopts a chair conformation. researchgate.net In related phenylmorpholine structures, the phenyl group typically occupies an equatorial position to minimize steric hindrance. The determination of the crystal structure of this compound or its salts, such as the hydrochloride salt, would provide invaluable information on its solid-state conformation and intermolecular interactions. Such data would be critical for understanding its physical properties and for computational modeling studies.

Stereochemical Investigations and Isomeric Forms

The presence of a chiral center at the C3 position of the morpholine ring means that this compound can exist as a pair of enantiomers, (R)-3-phenylmorpholine and (S)-3-phenylmorpholine. The investigation of these stereoisomers is crucial as they may exhibit different biological activities.

Enantiomeric Purity and Chiral Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is a process known as chiral resolution. This is a critical step in the development of stereochemically pure compounds for various applications.

One common method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic base, this compound, with a chiral acid, such as tartaric acid. spcmc.ac.inrsc.org The resulting diastereomeric salts, for example, (R)-3-phenylmorpholine-(+)-tartrate and (S)-3-phenylmorpholine-(+)-tartrate, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. spcmc.ac.inresearchgate.net Once separated, the individual enantiomer of this compound can be recovered by treatment with a base. Other chiral resolving agents that can be used include (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

Another powerful technique for separating enantiomers and determining enantiomeric purity is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. hplc.eu Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for this purpose. hplc.euthermofisher.com The enantiomeric excess (ee) of a sample can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Diastereomeric Forms and Conformational Preferences (e.g., Chair Conformations)

The structure of this compound features a single stereocenter at the C3 position, the carbon atom to which the phenyl group is attached. Consequently, the compound exists as a pair of enantiomers: (R)-3-phenylmorpholine and (S)-3-phenylmorpholine. The term diastereomer would apply to derivatives of this compound that contain at least one additional stereocenter. For instance, the introduction of a methyl group at the C2 position would create (2,3)-methyl-phenylmorpholine, which can exist as four distinct stereoisomers (a pair of enantiomers for the cis isomer and a pair for the trans isomer), which are diastereomeric to one another.

The conformational analysis of the this compound ring is critical to understanding its three-dimensional structure and properties. Consistent with studies on other six-membered heterocyclic systems, the morpholine ring predominantly adopts a chair conformation to minimize angular and torsional strain. cdnsciencepub.com This leads to two principal chair conformers that are in equilibrium, distinguished by the orientation of the phenyl substituent at the C3 position. The phenyl group can occupy either an axial or an equatorial position.

Extensive research on related phenyl-substituted morpholines and other six-membered rings has established that substituents preferentially occupy the equatorial position to minimize steric hindrance. When the bulky phenyl group is in an axial orientation, it experiences significant destabilizing steric repulsion, known as 1,3-diaxial interactions, with the axial hydrogen atoms at the C5 position and the nitrogen (N4) atom. Conversely, placing the phenyl group in the more spacious equatorial position avoids these unfavorable interactions, resulting in a more stable conformation. Therefore, the conformational equilibrium for both the (R)- and (S)-enantiomers of this compound strongly favors the chair form where the phenyl group is equatorial.

This preference is a guiding principle in the stereochemical analysis of more complex phenylmorpholine derivatives. For example, crystallographic analysis of 3,5-dimethyl-2-phenylmorpholine (B1517766) reveals that the morpholine ring adopts a chair conformation with the phenyl substituent in an equatorial position to minimize steric strain. Similarly, studies on the isomers of phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine) confirm the stability of the chair conformations. cdnsciencepub.com

The two chair conformations for an enantiomer, such as (S)-3-phenylmorpholine, are in rapid equilibrium, but the equatorial conformer is the major species present.

Interactive Data Table: Conformational Isomers of (S)-3-Phenylmorpholine

ConformerPhenyl Group OrientationKey Steric InteractionsRelative StabilityPopulation at Equilibrium
I EquatorialMinimalMore StableMajor
II Axial1,3-Diaxial with H5-ax & N4-HLess StableMinor

Computational and Theoretical Investigations of 3 Phenylmorpholine

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. researchgate.netbohrium.com By employing functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can model the behavior of 3-Phenylmorpholine with high accuracy. researchgate.netnih.gov These calculations are fundamental for optimizing the molecular geometry and predicting various electronic and spectroscopic properties. researchgate.net

Quantum chemical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. The optimization of the molecular geometry to a minimum energy conformer is the first step in most computational studies. researchgate.netresearchgate.net The morpholine (B109124) ring typically adopts a stable chair conformation, with the phenyl substituent at position 3 preferentially occupying an equatorial position to minimize steric hindrance.

The stability of a molecule can also be assessed by its total energy, dipole moment, and vibrational frequencies, all of which can be calculated using DFT. A study on 4-phenylmorpholine (B1362484) calculated these properties in various solvents, showing how the electronic structure is influenced by the environment. researchgate.net The absence of imaginary vibrational modes in the calculated spectrum confirms that the optimized structure represents a true energy minimum on the potential energy surface. researchgate.net

Table 1: Calculated Properties for Phenylmorpholine Analogs (Data based on related compounds as a proxy for this compound)

CompoundMethodParameterValueReference
4-Phenylmorpholine (in Cyclohexane)DFT/B3LYP/6-31GTotal Energy (a.u.)-476.99 researchgate.net
4-Phenylmorpholine (in Cyclohexane)DFT/B3LYP/6-31GDipole Moment (Debye)1.97 researchgate.net
N-phenylmorpholine-4-carboxamide benzene-1,2-diamineDFT/B3LYP/6-311++G(d,p)Dipole Moment (Debye)4.53 nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potential values. researchgate.net

In a typical MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. malayajournal.org

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or zero potential areas. malayajournal.org

For this compound, the MEP analysis would likely show the most negative potential localized around the oxygen and nitrogen atoms of the morpholine ring, identifying them as key sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential. This analysis is crucial for understanding how the molecule might interact with biological receptors or other chemical species. researchgate.net Computational studies on analogous compounds frequently use MEP maps to reveal information about charge distribution and reactive sites. nih.govresearcher.life

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. numberanalytics.comimperial.ac.uk The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO acts as the electron donor, and its energy level is related to the ionization potential. malayajournal.org

LUMO acts as the electron acceptor, and its energy is related to the electron affinity. malayajournal.org

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. sci-hub.se

For phenylmorpholine derivatives, the HOMO is typically distributed over the phenyl ring and the nitrogen atom, while the LUMO is often localized on the phenyl ring. nih.gov This distribution facilitates intramolecular charge transfer from the morpholine moiety to the phenyl ring upon electronic excitation. Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and absorption spectra, which are directly related to the FMOs. nih.govresearchgate.net Studies on related pyrazoline-phenylmorpholine molecules have calculated the band gap to be around 4 eV, indicating good stability. researchgate.netresearcher.life

Table 2: Frontier Molecular Orbital Data for a Phenylmorpholine Analog (Data based on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine as a proxy)

ParameterEnergy (eV)Reference
E_HOMO-5.7 researchgate.net
E_LUMO-1.7 researchgate.net
Energy Gap (ΔE)4.0 researchgate.netresearcher.life

Molecular Electrostatic Potential (MEP) Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. temple.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion. mdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound in different environments, such as in aqueous solution or within the binding site of a protein. temple.edu These simulations can reveal how the molecule changes its shape, the stability of different conformers, and the pathways for transitioning between them. mdpi.com

For a molecule like this compound, MD simulations can:

Investigate the stability of the chair conformation of the morpholine ring.

Analyze the rotational freedom of the phenyl group relative to the morpholine ring.

Study the interactions with solvent molecules (e.g., water) and the formation of hydrogen bonds.

Simulate the molecule within a biological environment, such as a lipid bilayer or a protein's active site, to understand how these surroundings influence its structure and dynamics. mdpi.com

Force fields like AMBER or GROMOS are commonly used in MD simulations of biomolecular systems. mdpi.com Studies on sirtuin inhibitors and other protein-ligand complexes have successfully used MD simulations to generate multiple conformations for docking studies and to understand the dynamic nature of binding pockets. mdpi.com While specific MD studies on this compound are not widely published, the methodology is standard for analyzing such compounds. researchgate.net

In Silico Modeling for Biological Interaction Prediction

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in structure-based drug design for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex. bohrium.commdpi.com

The process involves placing the ligand into the binding site of the target protein in various orientations and conformations and then scoring each pose based on a scoring function that estimates the binding energy. researchgate.net Molecular docking studies on phenylmorpholine analogs have been performed to investigate their potential as therapeutic agents. ljmu.ac.ukresearchgate.net For instance, docking can identify key interactions such as:

Hydrogen bonds: Often involving the nitrogen and oxygen atoms of the morpholine ring.

Hydrophobic interactions: Involving the phenyl group.

π-π stacking: Between the phenyl ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding site.

These in silico predictions help to build a hypothesis about the mechanism of action and can guide the synthesis of new, more potent analogs. researchgate.net The results from docking are often coupled with MD simulations to refine the binding pose and assess the stability of the predicted complex over time. mdpi.com

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openaccessjournals.com This method is instrumental in structure-based drug design, helping to elucidate the binding mode of a ligand in the active site of a protein and to estimate its binding affinity. openaccessjournals.comnih.gov The process involves search algorithms that explore various possible conformations of the ligand within the receptor's binding site and scoring functions that rank these poses based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. openaccessjournals.com

In the context of this compound and its derivatives, molecular docking has been employed to investigate their potential biological activities by predicting their interactions with various protein targets. For instance, computational studies on 3-methyl-2-phenylmorpholine have utilized molecular docking to determine its binding energy and hydrogen bond interactions to understand its biological behavior. researchgate.net Such studies are crucial for identifying potential lead compounds and for the rational design of more potent and selective inhibitors. openaccessjournals.com

The general workflow involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the target protein. The protein structure is often obtained from databases like the Protein Data Bank (PDB). Docking simulations are then performed using specialized software, such as AutoDock Vina, to predict the most stable binding poses. researchgate.netnih.gov The results, often expressed as a binding energy (in kcal/mol), indicate the strength of the interaction, with more negative values suggesting a stronger affinity. researchgate.net Analysis of the docked complex reveals key amino acid residues in the protein's active site that interact with the ligand, providing insights for further structural modifications to enhance binding. nih.gov

Derivative StudiedProtein Target(s)Software/MethodKey Findings & ObservationsReference(s)
3-methyl-2-phenylmorpholineNot specified in abstractDensity Functional Theory (DFT), Molecular DockingDocking was used to determine hydrogen bond lengths and binding energy to investigate biological behavior. researchgate.net
(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamideCytochrome P450 3A4Molecular Mechanics/Molecular Dynamics (MM/MD)MD simulations indicated the phenyl ring is more likely to be metabolized than the morpholine ring, as its C4 hydrogen is closer to the heme's oxyferryl oxygen. researchgate.net
4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholineNot specified in abstractAutoDock VinaThe study aimed to determine the biological behavior and stability of the molecule through DFT and docking studies. researchgate.net

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target receptor is unknown. researchgate.net A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.

The process can be approached in two ways:

Ligand-Based Pharmacophore Modeling : This method is used when a set of active ligands is known but the receptor structure is not. The model is built by aligning the structures of these active molecules and identifying the common chemical features responsible for their biological activity. nih.govpharmacophorejournal.com

Structure-Based Pharmacophore Modeling : When the 3D structure of the protein-ligand complex is available, a pharmacophore model can be generated by analyzing the key interaction points between the ligand and the receptor's binding site. mdpi.comdovepress.com

For a scaffold like this compound, pharmacophore modeling serves as a powerful tool for designing new ligands. researchgate.net Starting with a known active this compound derivative, a pharmacophore hypothesis can be generated. This model is then validated to ensure it can effectively distinguish between active and inactive compounds. mdpi.com

Once a robust pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. researchgate.netdovepress.com Molecules from the database that match the pharmacophoric features are identified as "hits." These hits, which may have diverse chemical skeletons but share the required interaction features, are considered potential new leads for the target protein. mdpi.com This virtual screening process is a cost-effective and efficient alternative to experimental high-throughput screening (HTS). nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before they are synthesized and tested experimentally. pharmacophorejournal.com

Modeling StepDescriptionSoftware/Tools ExampleOutcomeReference(s)
Model Generation Identifying common chemical features from a set of active ligands (ligand-based) or from a protein-ligand complex (structure-based).PHASE, Discovery Studio, LigandScoutA 3D arrangement of pharmacophoric features (e.g., HBA, HBD, HY, AR) that is essential for biological activity. nih.govpharmacophorejournal.commdpi.com
Model Validation Assessing the model's ability to differentiate between known active and inactive compounds to ensure its predictive power.Receiver Operating Characteristic (ROC) curve analysis.A statistically validated pharmacophore hypothesis. mdpi.com
Virtual Screening Using the validated pharmacophore model as a 3D query to search compound libraries for molecules with matching features.Not applicableA list of "hit" compounds that are potential new leads. researchgate.netdovepress.com
Hit Refinement Further filtering of hits using methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction.AutoDock Vina, PyRxA smaller, prioritized list of compounds for experimental synthesis and testing. nih.govmdpi.com

Pharmacological and Biological Activities of 3 Phenylmorpholine and Analogs

Central Nervous System (CNS) Modulatory Actions

3-Phenylmorpholine derivatives are known to modulate the central nervous system, primarily by influencing the levels of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). google.comgoogle.com This modulation is achieved through interactions with their respective transporters, leading to either inhibition of reuptake or promotion of release. google.comwikipedia.org The specific actions can vary significantly between different analogs, depending on the substitutions on the phenyl and/or morpholine (B109124) rings. ljmu.ac.uk

Monoamine Neurotransmitter System Modulation

The primary mechanism of action for many this compound analogs involves the modulation of dopamine, norepinephrine, and serotonin neurotransmitter systems. google.comgoogle.com These compounds can function as uptake inhibitors, release agents, or a combination of both, thereby increasing the extracellular concentrations of these key neurotransmitters. google.comwikipedia.org

This compound and its derivatives exhibit significant interactions with the dopamine transporter (DAT). google.comresearchgate.net Many analogs act as dopamine releasing agents, a mechanism they share with amphetamine-like compounds. wikipedia.org For instance, fluorinated analogs like 2-FPM, 3-FPM, and 4-FPM have been shown to inhibit dopamine uptake with potencies comparable to cocaine. researchgate.net Furthermore, these compounds induce dopamine efflux from synaptosomes, confirming their role as dopamine releasers. researchgate.net The potency of these interactions can be influenced by substitutions on the phenyl ring. ljmu.ac.uk Some analogs, such as pseudophenmetrazine, exhibit a dual action, with one enantiomer acting as a weak dopamine releaser and the other as a weak reuptake inhibitor. wikipedia.org

Table 1: Dopamine Transporter (DAT) Interactions of this compound Analogs

Compound Action Potency (IC50/EC50) Reference
2-FPM Uptake Inhibition < 2.5 µM (IC50) researchgate.net
3-FPM Uptake Inhibition < 2.5 µM (IC50) researchgate.netwikipedia.org
3-FPM Release 43 nM (EC50) wikipedia.org
4-FPM Uptake Inhibition < 2.5 µM (IC50) researchgate.net
Pseudophenmetrazine (+) Release 1,457 nM (EC50) wikipedia.org
Pseudophenmetrazine (-) Reuptake Inhibition 2,691 nM (Ki) wikipedia.org

This table is interactive. You can sort the columns by clicking on the headers.

Similar to their effects on the dopamine system, this compound analogs also interact significantly with the norepinephrine transporter (NET). google.comresearchgate.net Fluorinated derivatives like 2-FPM, 3-FPM, and 4-FPM are potent inhibitors of norepinephrine uptake. researchgate.net They also act as norepinephrine releasing agents. researchgate.netwikipedia.org For example, 3-FPM is a potent norepinephrine releaser with an EC50 value of 30 nM. wikipedia.org Phendimetrazine (B1196318), a derivative of this compound, is known to act as a norepinephrine-dopamine releasing agent. drugbank.com

Table 2: Norepinephrine Transporter (NET) Interactions of this compound Analogs

Compound Action Potency (IC50/EC50) Reference
2-FPM Uptake Inhibition < 2.5 µM (IC50) researchgate.net
3-FPM Uptake Inhibition < 2.5 µM (IC50) researchgate.netwikipedia.org
3-FPM Release 30 nM (EC50) wikipedia.org
4-FPM Uptake Inhibition < 2.5 µM (IC50) researchgate.net
Pseudophenmetrazine Release 514 nM (EC50) wikipedia.org

This table is interactive. You can sort the columns by clicking on the headers.

The interaction of this compound analogs with the serotonin transporter (SERT) is generally less potent compared to their effects on DAT and NET. google.comresearchgate.net For instance, fluorinated phenmetrazines display significantly lower potency for SERT uptake inhibition (IC50 values >80 μM) compared to their effects on catecholamine transporters. researchgate.netwikipedia.org However, some analogs do exhibit activity at SERT. For example, 3-FPM can induce serotonin efflux, albeit with much lower efficacy than for dopamine and norepinephrine. researchgate.netwikipedia.org Naphthylmetrazine, on the other hand, is a potent serotonin reuptake inhibitor with an IC50 of 105 nM but is inactive as a serotonin releaser. wikipedia.org

Table 3: Serotonin Transporter (SERT) Interactions of this compound Analogs

Compound Action Potency (IC50/EC50) Reference
2-FPM Uptake Inhibition >80 µM (IC50) researchgate.net
3-FPM Uptake Inhibition >80 µM (IC50) wikipedia.org
3-FPM Release 2558 nM (EC50) wikipedia.org
4-FPM Uptake Inhibition >80 µM (IC50) researchgate.net
Pseudophenmetrazine No significant effect >10,000 nM (Ki/EC50) wikipedia.org
Naphthylmetrazine Reuptake Inhibition 105 nM (IC50) wikipedia.org

This table is interactive. You can sort the columns by clicking on the headers.

Norepinephrine Transporter (NET) Interactions (Uptake Inhibition, Release)

Receptor Agonism and Antagonism (e.g., Serotonin Receptors, Dopamine Receptors, Cannabinoid Receptors, Adrenergic Receptors)

While the primary mechanism of action for many this compound derivatives is through monoamine transporters, some analogs also exhibit direct interactions with various CNS receptors. researchgate.netwikipedia.org Compounds with an N-propyl substitution, for instance, have been found to act as dopamine receptor agonists. wikipedia.org Chronic treatment with phenmetrazine has been shown to lead to desensitization of D2 dopaminergic and α2-adrenergic receptors. researchgate.net

Some research has explored the interaction of related structures with cannabinoid receptors. For example, N-arachidonoyl-dopamine (NADA), which shares a dopamine moiety, is an agonist of both CB1 and CB2 receptors. biorxiv.org The endocannabinoid system is known to interact with the dopamine system, which could be relevant for understanding the full pharmacological profile of some this compound analogs. nih.gov However, direct and potent binding of most simple this compound analogs to these receptors has not been a primary finding in the literature.

Enzyme Inhibition in CNS Pathways (e.g., Monoamine Oxidase, Acetylcholinesterase, BACE-1)

Certain derivatives of morpholine and related heterocyclic structures have been investigated for their ability to inhibit enzymes involved in CNS pathways, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). dergipark.org.trnih.gov For example, some piperazine-substituted chalcones, which can be structurally related to phenylmorpholine derivatives, have shown inhibitory activity against MAO-B, AChE, and BACE-1. nih.gov Specifically, morpholine-containing chalcones have been identified as dual inhibitors of MAO-B and AChE. dergipark.org.tr While direct studies on this compound itself as an inhibitor of these specific enzymes are not prominent, the morpholine scaffold is recognized for its role in the inhibition of both AChE and MAO-B. dergipark.org.tr

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Phenmetrazine
2-(3-fluorophenyl)-3-methylmorpholine (3-FPM)
2-(4-fluorophenyl)-3-methylmorpholine (4-FPM)
2-(2-Fluorophenyl)-3-methylmorpholine (2-FPM)
Phendimetrazine
Cocaine
Amphetamine
Pseudophenmetrazine
Naphthylmetrazine
Naphthylmorpholine
N-arachidonoyl-dopamine (NADA)
Monoamine Oxidase (MAO)
Acetylcholinesterase (AChE)
β-site amyloid precursor protein cleaving enzyme 1 (BACE-1)
Dopamine
Norepinephrine
Serotonin
4-methylphenmetrazine (4-MPM)
3-methylphenmetrazine (3-MPM)
3,4-methylenedioxymethamphetamine (MDMA)
Selegiline
Donepezil
Tacrine
Piperazine

Neuroprotective Effects

Derivatives of this compound have been investigated for their potential neuroprotective properties, which are largely attributed to their interaction with key enzymes in the central nervous system. A significant focus of this research has been the inhibition of monoamine oxidases (MAO), particularly MAO-B. This enzyme's activity is linked to the generation of oxidative stress, a contributing factor to neuronal cell death in various neurodegenerative conditions.

Chalcone-based analogs incorporating a phenylmorpholine ring have been synthesized and evaluated for their inhibitory effects on human MAO-A and MAO-B. Studies have shown that these compounds can be potent and selective inhibitors of hMAO-B. For example, certain chalcone (B49325) derivatives with a phenylmorpholine moiety exhibited strong inhibition of hMAO-B with IC50 values ranging from 0.03 µM to 1.31 µM. These compounds typically demonstrate weaker inhibition of hMAO-A, indicating a favorable selectivity profile for MAO-B. The inhibition mechanism for these types of compounds has been identified as competitive and reversible. This line of research suggests that the this compound scaffold is a promising foundation for the development of novel neuroprotective agents targeting MAO-B.

Antimicrobial Efficacy

The this compound scaffold has been utilized in the development of various compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The introduction of various substituents onto the core structure allows for the modulation of this activity. For instance, hybrid compounds that link an N-phenylmorpholine moiety with a thiazole (B1198619) ring have been synthesized and evaluated. nih.gov These derivatives have shown remarkable efficacy against various bacterial strains. nih.gov

Another class of compounds, 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines, which contain a phenylmorpholine structure, have been investigated for their in vitro antibacterial activity. The results indicate that substitutions on the aryl ring significantly influence the antibacterial potency. Specifically, compounds with electron-withdrawing groups such as chloro, bromo, nitro, and fluoro substitutions have shown enhanced activity against Staphylococcus aureus. drugbank.commdpi.com Similarly, certain derivatives exhibited strong activity against Vibrio cholerae and Pseudomonas aeruginosa. drugbank.commdpi.com This highlights the importance of the substitution pattern in optimizing the antibacterial effects of phenylmorpholine-based compounds.

Antifungal Activity

The antifungal properties of this compound analogs have also been a subject of investigation. Many compounds that exhibit antibacterial properties also show efficacy against various fungal pathogens. For example, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were tested against several fungal strains. drugbank.com

The study revealed that the antifungal activity was dependent on the specific substitutions on the aryl ring. drugbank.com Compound 20 , which was unsubstituted, showed increased activity against A. flavus, Mucor, Rhizopus, and M. gypseum. drugbank.com Derivatives with electron-withdrawing groups, such as chloro and fluoro, also demonstrated excellent antifungal activity against specific strains like Mucor and Rhizopus. drugbank.com These findings underscore the potential of the phenylmorpholine scaffold in developing broad-spectrum antimicrobial agents with tunable activity profiles.

Antiviral and Antiparasitic Potentials

The therapeutic potential of this compound derivatives extends to antiviral and antiparasitic applications. Hybrid molecules combining the phenylmorpholine scaffold with other heterocyclic systems have yielded promising results.

In the realm of antiviral research, a series of bis-thiazole derivatives containing a phenylmorpholine moiety were synthesized and evaluated for their activity against Coxsackievirus B (Cox B). One of the most potent compounds identified, a bis-thiazole derivative designated as 7a , demonstrated significant antiviral activity against this target. researchgate.net

For antiparasitic applications, analogs derived from the optimization of an antitrypanosomal lead compound were cross-screened for activity against the parasite Schistosoma mansoni. nih.gov While many analogs showed limited effect, a compound featuring a pyrimidine (B1678525) headgroup combined with a phenyl sulfonyl morpholine tail exhibited moderate bioactivity against adult schistosomes. nih.gov Further exploration of isocryptolepine analogs, where the tail group was a phenylmorpholine, also showed some activity, reinforcing the potential of this scaffold in the development of antiparasitic agents. nih.govacs.org

Anti-inflammatory and Analgesic Properties

Analogs of this compound have been recognized for their potential anti-inflammatory and analgesic effects. Research indicates that these compounds can alleviate pain and reduce inflammation, making them candidates for new therapeutic agents. lookchem.com For instance, (R)-4-Benzyl-3-phenylmorpholine has been noted for its potential use as an analgesic and anti-inflammatory agent. lookchem.com

Cyclooxygenase (COX) Inhibition

A primary mechanism underlying the anti-inflammatory properties of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of inflammatory prostaglandins. nih.govnih.gov Research into this compound analogs has explored this pathway.

Studies involving the synthesis of N-phenylmorpholine derivatives linked to a thiazole moiety have been conducted as part of research into selective COX-2 inhibitors. researchgate.net The rationale for this research is that selective inhibition of COX-2, an enzyme isoform induced during inflammation, over COX-1 can lead to effective anti-inflammatory action with a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of sulfonamide-substituted diarylthiazoles as selective COX-2 inhibitors further points to the utility of combining the morpholine scaffold with other heterocycles to achieve this targeted inhibitory profile. researchgate.net

Data Tables

Table 1: Investigated Biological Activities of Phenylmorpholine Analogs

Compound Class Biological Activity Investigated Target/Organism Key Findings
Phenylmorpholine-Chalcones Neuroprotective Human MAO-A, Human MAO-B Potent and selective inhibition of hMAO-B (IC50: 0.03 µM - 1.31 µM).
N-Phenylmorpholine-Thiazoles Antibacterial, Antiviral, Anti-inflammatory S. aureus, Coxsackievirus B, COX-2 Showed good antimicrobial activity; derivative 7a was potent against Cox B; investigated as potential selective COX-2 inhibitors. researchgate.net
4-(4-Morpholinophenyl)-1,3-thiazin-2-amines Antibacterial, Antifungal Gram (+/-) bacteria, Fungi Activity modulated by substituents; electron-withdrawing groups enhanced potency against certain strains. drugbank.com
Phenyl Sulfonyl Morpholine Analogs Antiparasitic Schistosoma mansoni Moderate bioactivity observed in adult schistosomes. nih.gov

Modulation of Pro-inflammatory Cytokines

Several analogs of this compound have demonstrated the ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are key mediators of the inflammatory response. nih.govnih.gov

Conjugates of N-substituted indole (B1671886) and aminophenylmorpholin-3-one were synthesized and evaluated for their anti-inflammatory properties. One compound, in particular, demonstrated significant inhibition of both TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This compound reduced the levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov The anti-inflammatory effect is believed to be mediated through the targeting of TNF-α and IL-6, as suggested by both experimental data and molecular docking studies. nih.gov

Another study on 2-[3-(difluoromethoxy)phenyl]morpholine (B1420111) indicated its potential to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation. The p38 mitogen-activated protein kinase (MAPK) pathway is a known regulator of pro-inflammatory cytokine production, and inhibitors of this pathway have been shown to block the production of TNF-α. google.com

The table below summarizes the inhibitory activity of a notable this compound analog.

CompoundTarget CellsStimulantCytokine InhibitionPercentage Inhibition
4-(4-(((1-(4-chlorobenzoyl)-1H-indol-3-yl)methylene)amino)phenyl)morpholine-3-oneMicroglial cellsLPSTNF-α71%
IL-653%

Anticancer and Cytotoxic Activities

The this compound scaffold is a component of various compounds that exhibit significant anticancer and cytotoxic activities. researchgate.net These derivatives have been investigated for their ability to inhibit the growth of numerous cancer cell lines and induce cell death through various mechanisms. researchgate.netresearchgate.net

Inhibition of Cell Proliferation

Derivatives of this compound have shown potent antiproliferative activity against a range of cancer cell lines. researchgate.netksbu.edu.tr For instance, N-phenylmorpholine-thiazole derivatives were synthesized and evaluated for their antitumor activities against TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma) cancer cells. researchgate.net One of the N-methyl thiosemicarbazone derivatives from this series demonstrated potent growth inhibition against all three tested cell lines. researchgate.net

Similarly, a series of morpholine-functionalized aurones were synthesized and tested for their antiproliferative potential. Twenty of these analogs showed better cytotoxic potential than the reference drug, with one analog emerging as the most potent. researchgate.net In another study, a synthetic analogue of noscapine (B1679977), 9-bromonoscapine, which contains a morpholine moiety, inhibited the proliferation of MDA-MB-231 and MCF-7 human breast cancer cells in a dose-dependent manner. ksbu.edu.tr The IC50 values for noscapine in inhibiting the proliferation of MCF-7 and MDA-MB-231 cells were found to be 29 µM and 69 µM, respectively. ksbu.edu.tr

The table below presents the IC50 values of selected this compound analogs against various cancer cell lines.

Compound TypeCell LineIC50 (µM)
NoscapineMCF-7 (Breast)29
MDA-MB-231 (Breast)69
9-BromonoscapineMDA-MB-231 (Breast)Data not specified
MCF-7 (Breast)Data not specified

Apoptosis Induction in Cancer Cell Lines

Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com This is a crucial mechanism for many anticancer agents.

For example, a series of thiazolyl-N-phenylmorpholine derivatives were found to induce significant early and late-apoptotic effects against MCF-7, HepG-2 (liver), and SKOV-3 (ovarian) cancer cells. researchgate.net These compounds were observed to arrest the cell cycle in the G1 and G2 phases. researchgate.net In another study, a cis-vinylamide derivative containing a trimethoxyphenyl moiety, which can be considered an analog, was shown to have pro-apoptotic activity by significantly increasing the percentage of cells in the pre-G1 phase of the cell cycle. mdpi.com This compound also increased the level of caspase 3, a key executioner enzyme in the apoptotic cascade. mdpi.com

The pro-apoptotic effects of these compounds are often mediated by the modulation of Bcl-2 family proteins. For instance, some derivatives have been shown to increase the Bax/Bcl-2 ratio, which promotes apoptosis. researchgate.net The induction of apoptosis by these compounds can be confirmed through various assays, including flow cytometry with annexin (B1180172) V staining and analysis of caspase activation. mdpi.comresearchgate.net

The table below highlights the apoptotic activity of a representative this compound analog.

CompoundCell LineEffect
cis-vinylamide derivativeMCF-7 (Breast)Increase in pre-G1 phase cells
11.8-fold increase in caspase 3 level

Kinase Inhibition (e.g., PI3K, mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.govmdpi.com Several this compound derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR. nih.govwikipedia.org

Dual inhibitors that target both PI3K and mTOR have been developed, and some of these contain the morpholine moiety. nih.govnih.gov For example, dactolisib (B1683976) (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-studied dual PI3K/mTOR inhibitor. nih.gov The morpholine ring is a common feature in many PI3K inhibitors, contributing to their potency and selectivity. mdpi.comnih.gov

Substituted quinazoline-based aryl hybrids have been synthesized and shown to have excellent activity against different isoforms of PI3K. nih.gov One such compound was found to be 3.7 times more potent against PI3Kα than the γ isoform and was a selective inhibitor of MCF-7 human breast adenocarcinoma cells. nih.gov Similarly, amino quinazoline-based hybrids have demonstrated inhibitory activity against PI3K, with one compound showing excellent activity towards PI3Kα with an IC50 of 13.6 nM. nih.gov

The table below lists the inhibitory concentrations of some kinase inhibitors containing a morpholine scaffold.

Compound TypeTarget KinaseIC50 (nM)Cell Line Selectivity
Amino quinazoline (B50416) hybridPI3Kα13.6Not specified
Substituted quinazoline aryl hybridPI3Kα201MCF-7 (Breast)
PI3Kγ750

Other Reported Biological Activities (e.g., Antihyperlipidemic, Antidiabetic)

In addition to their anti-inflammatory and anticancer properties, compounds containing the morpholine scaffold have been investigated for other biological activities, including antihyperlipidemic and antidiabetic effects. researchgate.netresearchgate.net

The morpholine ring is present in various pharmacologically active molecules that have shown potential in managing metabolic disorders. researchgate.net For instance, some morpholine derivatives have been reported to possess antidiabetic and antihyperlipidemic activities. researchgate.netresearchgate.net The mechanisms behind these effects can be diverse, including the modulation of key enzymes and signaling pathways involved in glucose and lipid metabolism. nih.govmdpi.com

For example, some phytomolecules with antidiabetic properties exert their effects by increasing insulin (B600854) secretion, improving glucose tolerance, and enhancing glucose metabolism through pathways like the PI3K/AKT signaling pathway. mdpi.com While specific studies focusing solely on this compound for these activities are less common, the broader class of morpholine-containing compounds shows promise in these therapeutic areas. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Phenyl Substituents on Biological Activity

Modifications to the phenyl ring of the 3-phenylmorpholine scaffold are a critical strategy for modulating biological activity. The electronic properties, size, and position of these substituents dictate the molecule's interaction with biological targets.

The electronic nature of substituents on the phenyl ring plays a pivotal role in the pharmacological activity of this compound analogs. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter a compound's potency and metabolic properties.

Systematic investigation into substitution patterns has shown that halogenated derivatives, which are typically electron-withdrawing, hold particular promise for enhancing potency and selectivity. For instance, the difluoromethoxy group (-OCF₂H), a potent EWG, introduces significant electronic effects when placed at the meta-position of the phenyl ring. This substituent is noted for its ability to enhance metabolic stability while maintaining favorable pharmacokinetic properties, combining the electron-withdrawing nature of fluorine with the hydrogen-bonding potential of an ether linkage. In contrast, a study of bupropion (B1668061) analogs, which share structural similarities, found that introducing a 3-methoxy group (an EDG) rendered the compound inactive. nih.gov However, in other contexts, such as with certain 3-aryl-1-morpholino-pyridopyrrolopyrimidine-2-carbonitriles, a 4-methoxy phenyl substitution was found to be favorable for activity. sci-hub.se This highlights that the influence of electronic effects is highly dependent on the specific molecular scaffold and its biological target.

Table 1: Influence of Phenyl Substituent Electronic Effects on Activity

Substituent Position Electronic Nature Observed Effect on Activity Source
-F 3' Electron-Withdrawing Rendered bupropion analog inactive nih.gov
-OCH₃ 3' Electron-Donating Rendered bupropion analog inactive nih.gov
-OCH₃ 4' Electron-Donating Favorable for activity in certain pyridopyrrolopyrimidines sci-hub.se

The size and placement of substituents on the phenyl ring introduce steric factors that can either facilitate or hinder optimal binding to a receptor. The phenyl group itself, when attached at the 2-position of the morpholine (B109124) ring, introduces significant steric hindrance that influences ligand-receptor interactions. vulcanchem.com The orientation of this phenyl ring, which can adopt pseudoaxial or pseudoequatorial conformations, is a key determinant of the molecule's three-dimensional shape and subsequent biological activity.

Positional isomerism of substituents on the phenyl ring, as well as the position of groups on the morpholine ring itself, can drastically alter pharmacology. For example, shifting a methyl group from the 3-position to the 5-position of the morpholine ring (e.g., comparing 3-methyl-2-phenylmorpholine with 5-methyl-2-phenylmorpholine) changes the compound's activity profile. In more complex analogs like phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), steric interactions between the phenyl group and an adjacent 3-methyl group can be destabilizing. cdnsciencepub.com The lower stability of the cis-isomer compared to the trans-isomer has been attributed to this nonbonded steric interaction. cdnsciencepub.com

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

Role of Morpholine Ring Substitutions on Pharmacological Profiles

Alterations to the morpholine ring, including substitutions on the nitrogen atom and other ring carbons, are fundamental to defining the pharmacological properties of this class of compounds.

Substitution on the morpholine nitrogen atom is a common strategy to modulate activity. N-alkylation, in particular, has shown a clear structure-activity relationship. In a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the length of the N-alkyl chain had a profound and differential impact on monoamine transporter inhibition. While N-methylation had little effect, increasing the chain length to N-ethyl or N-propyl resulted in a 4- to 7.8-fold increase in potency for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition. nih.gov Conversely, this same modification led to a 4- to 7-fold decrease in potency for serotonin (B10506) (5HT) uptake inhibition, demonstrating that N-alkylation can be used to fine-tune selectivity. nih.gov From a structure-property perspective, N-alkylation can also have a significant impact on metabolism, with studies on other N-heterocycles showing that this modification can block biodegradation. d-nb.info N-acylation is another common synthetic modification used to produce various analogs. google.comgoogle.comeuskadi.eus

Table 2: Effect of N-Alkylation on Monoamine Uptake Inhibition for 2-phenyl-3,5,5-trimethylmorpholine Analogs

N-Substituent DA Uptake IC₅₀ (nM) NE Uptake IC₅₀ (nM) 5HT Uptake IC₅₀ (nM) Source
-H 13 25 250 nih.gov
-CH₃ 14 22 260 nih.gov
-CH₂CH₃ 1.8 6.0 >1000 nih.gov

The stereochemistry of the morpholine ring and its substituents is a crucial factor for biological activity. The morpholine ring typically adopts a chair conformation, and the spatial arrangement of its substituents determines how the molecule interacts with its biological target. vulcanchem.com In derivatives of 3,4-dimethyl-2-phenylmorpholine, the cis and trans isomers have confirmed preferred chair conformations and specific configurations for the methyl and phenyl groups (cis-3-CH₃, cis-2-phenyl for the cis isomer). cdnsciencepub.com

The absolute configuration at chiral centers can lead to significant differences in potency and efficacy. For example, in studies of pyrimidine-4-carboxamides, replacing a morpholine group with an (S)-3-phenylpiperidine led to a 3-fold increase in inhibitory potency, highlighting the stereospecificity of the target's binding pocket. acs.orgresearchgate.net Similarly, different diastereomers of 5-methyl-2-phenylmorpholine (B2794767) show distinct properties, with some studies indicating that the (2S,5S) isomers exhibit higher potency than other stereoisomers. Research has shown that such changes in stereochemistry can impact not only the degree of biological activity but also the fundamental mechanism of action. acs.org

N-Alkylation and N-Acylation Effects

Influence of Bridged Morpholine Moieties

Creating bridged morpholine structures, where a carbon chain connects two non-adjacent atoms of the ring, is an advanced design strategy used to constrain the molecule's conformation. This conformational rigidity can lead to enhanced selectivity and potency. For example, incorporating a 3,5-ethylene bridged morpholine into certain 2-ureidophenyltriazines resulted in compounds with potent activity as mTOR inhibitors. sci-hub.se The rationale is that these rigid analogs are better accommodated in the target's active site. sci-hub.se

Studies on pyrazolopyrimidine analogues found that substituting a simple morpholine with a bridged morpholine dramatically improved selectivity for mTOR. tsijournals.com Research into ortho-c oxide-bridged 5-phenylmorphans further demonstrates the utility of this approach, with specific N-substituted bridged analogs showing significant opioid receptor binding affinity. mdpi.com The introduction of a bridged piperazine, a structurally related heterocycle, has also been shown to improve properties like aqueous solubility and metabolic stability. nih.gov

Correlation of Molecular Descriptors with Biological Outcomes

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal for the rational design of new therapeutic agents. mdpi.comslideshare.net These methodologies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.com For this compound and its derivatives, understanding the relationship between their molecular descriptors and biological outcomes is crucial for optimizing their pharmacological profiles. Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its lipophilicity, electronic character, and steric properties. nih.gov

Research into the structure-activity relationships of morpholine-containing compounds has highlighted the significance of this heterocyclic motif in medicinal chemistry. The morpholine ring can influence a molecule's pharmacokinetic properties and interact with biological targets. researchgate.net In the context of this compound analogs, QSAR studies often focus on how modifications to the phenyl and morpholine rings affect their interaction with specific biological targets, such as monoamine transporters.

Key molecular descriptors that are frequently analyzed in relation to the biological activity of this compound derivatives include:

Electronic Parameters: The electronic properties of substituents on the phenyl ring, often quantified by Hammett constants (σ), can impact the binding affinity of the molecule to its target. Electron-withdrawing or electron-donating groups can alter the charge distribution within the molecule, affecting electrostatic interactions with the active site of a receptor or enzyme. slideshare.netubaya.ac.id

Steric Parameters: The size and shape of the molecule and its substituents, described by steric parameters, are critical for ensuring a proper fit within the binding site of a biological target. ubaya.ac.id Modifications that introduce bulky groups can either enhance or hinder biological activity, depending on the topology of the active site.

A hypothetical QSAR study on a series of this compound analogs might reveal specific correlations between these descriptors and their biological activity, such as their inhibitory concentration (IC50) against a particular enzyme or receptor. For instance, a positive correlation with log P might suggest that increased lipophilicity is favorable for activity, while a negative correlation with a steric descriptor could indicate that smaller substituents are preferred at a certain position.

The table below illustrates the type of data that would be generated and analyzed in a QSAR study of this compound derivatives. The values presented are hypothetical and for illustrative purposes only, demonstrating the relationship between structural modifications, molecular descriptors, and a hypothetical biological outcome.

Compound IDPhenyl Ring SubstituentlogPHammett Constant (σ)Steric Parameter (e.g., Molar Refractivity)Biological Outcome (IC50, nM)
1H2.10.0026.4150
24-Cl2.80.2331.485
34-CH32.6-0.1731.0120
44-OCH32.0-0.2734.2180
53-Cl2.80.3731.495
63,4-diCl3.50.6036.450

From this hypothetical data, a QSAR model could be developed. For example, a multiple linear regression (MLR) analysis might yield an equation that describes the biological activity as a function of the molecular descriptors. analchemres.org Such an equation would allow for the prediction of the biological activity of new, unsynthesized this compound analogs, thereby guiding the drug discovery process. dergipark.org.tr The ultimate goal of these studies is to build predictive models that can accelerate the identification of lead compounds with improved potency and selectivity. nih.gov

Applications and Future Directions in Medicinal Chemistry

3-Phenylmorpholine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a valuable starting point for the design of novel bioactive compounds. nih.govnih.gov The morpholine (B109124) ring, and specifically the this compound variant, is considered such a scaffold. researchgate.net Its conformational pre-organization and ability to present substituents in a well-defined three-dimensional space allow for effective interaction with a variety of biological receptors and enzymes. nih.govufrj.br The inherent properties of the morpholine ring, including its hydrogen bond accepting capability and favorable pharmacokinetic profile, contribute to its prevalence in medicinal chemistry. researchgate.netsci-hub.se

The this compound scaffold is at the core of numerous research efforts aimed at developing new drugs for a range of diseases. Its derivatives have shown a wide spectrum of pharmacological activities. tsijournals.com For instance, compounds incorporating this scaffold have been investigated for their effects on the central nervous system (CNS), with potential applications in treating addiction, depression, and anxiety. google.com

Research has demonstrated that substituted this compound analogs can act as monoamine neurotransmitter releasers or reuptake inhibitors, targeting dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. google.comnih.gov For example, phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs have been studied for their psychostimulant properties. nih.gov More recent investigations have focused on creating analogs with modified phenyl ring substitutions to fine-tune their activity at monoamine transporters, potentially leading to new treatments for CNS disorders. nih.gov

Beyond CNS applications, this compound derivatives are being explored as potential treatments for cancer and inflammatory diseases. nih.govbenthamdirect.com Hybrid molecules combining the N-phenylmorpholine structure with other heterocyclic rings like thiazole (B1198619) have been synthesized and evaluated for their antitumor activity against various cancer cell lines, including renal (TK-10), breast (MCF-7), and melanoma (UACC-62) cancers. benthamdirect.comresearchgate.net In some cases, the introduction of specific substituents on the morpholine ring was found to increase anticancer activity, with studies suggesting these compounds may act as inhibitors of key cellular targets like mTOR. sci-hub.se

The table below summarizes selected examples of therapeutic targets for this compound derivatives.

Therapeutic AreaSpecific Target/ActionExample Compound ClassReference(s)
Central Nervous SystemMonoamine Transporter ModulatorsSubstituted Phenylmorpholines google.com, nih.gov
OncologymTOR InhibitionBridged Morpholine Triazines sci-hub.se
OncologyGeneral AntitumorThiazolyl-N-phenylmorpholines researchgate.net, benthamdirect.com
Inflammatory DiseasesBET InhibitionQuinazoline-Phenylmorpholines nih.gov
AnalgesiaUndisclosedThis compound Hydrochloride Derivatives chemimpex.com

In drug discovery, a lead compound is a chemical entity showing promising biological activity that can be further developed into a viable drug candidate. slideshare.netnumberanalytics.com The this compound scaffold is frequently employed in the identification and subsequent optimization of such leads. danaher.comupmbiomedicals.com

One notable example involves the development of quinazoline-based inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, which are therapeutic targets for cancer and inflammatory diseases. nih.gov In this research, extensive optimization of a lead compound was performed. Structure-activity relationship (SAR) studies revealed that the S-configuration of the phenylmorpholine substitution was preferred for activity. nih.gov By modifying the lead structure to include an (S)-phenylmorpholine moiety, researchers developed analogs with comparable potency and significantly improved pharmacokinetic profiles. nih.gov The resulting analog, compound 19 , demonstrated significant efficacy in a mouse model of arthritis, highlighting the successful optimization of a this compound-containing lead. nih.gov

The process of lead optimization often involves iterative chemical modifications to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com The metabolic stability of the phenylmorpholine moiety itself has been noted, with studies on some analogs showing only minor oxidation, making it a favorable component during the optimization phase. nih.gov

Development of Novel Therapeutic Agents

Intermediacy in Pharmaceutical Synthesis

Beyond its role as a core bioactive scaffold, this compound and its derivatives are valuable chiral building blocks and intermediates in the synthesis of more complex pharmaceutical molecules. chemimpex.comvulcanchem.comsolubilityofthings.com Its structure provides a reliable framework for constructing larger, stereochemically defined compounds. The hydrochloride salt of this compound is often used in pharmaceutical development as a crucial intermediate for synthesizing a variety of bioactive molecules, including analgesics and anti-inflammatory drugs. chemimpex.com It serves as a chiral building block for the synthesis of complex molecules like PARP inhibitors. vulcanchem.com The versatility and stability of the this compound core make it a key component in multi-step synthetic routes aimed at producing novel therapeutic agents. chemimpex.com

Advancements in Asymmetric Catalysis Utilizing this compound Derivatives

Asymmetric catalysis, the synthesis of chiral compounds using a small amount of a chiral catalyst, is a cornerstone of modern medicinal chemistry, enabling the production of enantiomerically pure drugs. tcd.ie Chiral derivatives of morpholine have found applications in this field as both chiral auxiliaries and ligands. tsijournals.com

Specifically, derivatives of 3,3'-bimorpholine have been developed as a new class of efficient organocatalysts. acs.org These N-alkyl-3,3'-bimorpholine catalysts have been successfully used in the asymmetric direct Michael addition of aldehydes to nitroolefins and vinyl sulfones. acs.org These reactions proceed in high yields and with good to high levels of diastereoselectivity and enantioselectivity, demonstrating the effectiveness of the morpholine-based catalyst in controlling the stereochemical outcome of the reaction. acs.org The development of such organocatalysts is significant as it provides a metal-free method for creating stereogenic centers, a key goal in green chemistry and pharmaceutical synthesis. beilstein-journals.org

Challenges and Opportunities in this compound Research

The field of this compound research, while promising, faces certain challenges. One significant challenge is the potential for abuse associated with psychoactive analogs, which necessitates careful design and evaluation to separate therapeutic effects from undesirable stimulant properties. google.comnih.gov The continuous emergence of new psychoactive substances based on this scaffold presents ongoing challenges for regulation and forensic science. nih.gov Furthermore, as with any drug development program, optimizing compounds to achieve the desired balance of potency, selectivity, and a favorable safety profile remains a complex undertaking. danaher.comupmbiomedicals.com

Despite these challenges, numerous opportunities exist. The structural versatility of the this compound scaffold continues to offer a rich platform for discovering novel drugs against a wide array of targets, including those for cancer, inflammation, and various CNS disorders. tsijournals.comnih.govresearchgate.net The growing understanding of structure-activity relationships for this class of compounds allows for more rational, targeted drug design. sci-hub.senih.gov There are opportunities to develop new synthetic methodologies to access diverse derivatives and to employ computational tools for more efficient lead discovery and optimization. danaher.com The application of this compound derivatives in asymmetric catalysis is an expanding area with the potential to provide novel and efficient routes to other chiral pharmaceuticals. acs.org Continued exploration of this privileged scaffold is expected to yield new and improved therapeutic agents for a variety of human diseases. prof-research.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Phenylmorpholine to improve yield and purity?

  • Methodological Guidance :

  • Design experiments using fractional factorial designs to test variables (e.g., reaction temperature, catalyst loading, solvent polarity). Use techniques like HPLC or GC-MS to monitor reaction progress and purity .
  • For unexpected results (e.g., low yield due to side reactions), employ tandem mass spectrometry (MS/MS) to identify byproducts and adjust reaction conditions iteratively .
  • Report synthetic protocols in alignment with journal guidelines, ensuring reproducibility by detailing solvent purification, inert atmosphere conditions, and characterization data (e.g., 1^1H NMR, 13^{13}C NMR, FT-IR) .

Q. What are the key spectroscopic markers for confirming the identity and purity of this compound?

  • Methodological Guidance :

  • NMR Analysis : Look for distinct peaks in 1^1H NMR: a triplet for the morpholine oxygen-adjacent protons (~δ 3.7–4.1 ppm) and aromatic protons from the phenyl group (~δ 7.2–7.5 ppm). Compare with literature spectra to confirm identity .
  • FT-IR : Validate the presence of C-O-C stretching (~1120 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) bands .
  • Purity Assessment : Use melting point analysis (sharp range indicates purity) and chromatographic methods (e.g., HPLC with ≥95% area under the curve) .

Intermediate Research Questions

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

  • Methodological Guidance :

  • Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50_{50} values. Include positive and negative controls (e.g., known inhibitors or vehicle-only samples) .
  • Ethical Compliance : Adhere to institutional guidelines for cell line sourcing and declare conflicts of interest (e.g., commercial reagent providers) .
  • Data Reporting : Avoid overreporting non-significant trends; use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Q. What strategies resolve contradictions in spectral data during structural elucidation of this compound derivatives?

  • Methodological Guidance :

  • Cross-validate results using complementary techniques (e.g., X-ray crystallography for ambiguous NMR peaks) .
  • Apply the FINER criteria to assess if the contradiction stems from methodological flaws (e.g., instrument calibration errors) or novel structural features .
  • Document discrepancies in supplementary materials with possible explanations (e.g., solvent polarity effects on chemical shifts) .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in catalytic systems?

  • Methodological Guidance :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., water vs. toluene) using CHARMM or AMBER force fields .
  • Data Sharing : Archive computational input/output files in repositories like Zenodo to enable reproducibility .

Q. What mechanistic pathways explain this compound’s role in asymmetric catalysis?

  • Methodological Guidance :

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps (e.g., proton transfer vs. bond formation) .
  • Spectroscopic Trapping : Use low-temperature NMR to detect short-lived intermediates (e.g., zwitterionic species) .
  • Theoretical-Experimental Synergy : Combine Eyring analysis with computational transition state modeling to validate proposed mechanisms .

Data Management & Reproducibility

Q. How should researchers manage datasets for this compound studies to ensure reproducibility?

  • Methodological Guidance :

  • Metadata Standards : Include raw instrument files (e.g., Bruker NMR .fid files), processing parameters, and version-controlled analysis scripts .
  • Ethical Archiving : Retain original data for 5–10 years post-publication, with anonymized access for peer reviewers .
  • Contradiction Protocols : Pre-register hypotheses on platforms like Open Science Framework to distinguish exploratory vs. confirmatory findings .

Tables for Quick Reference

Characterization Technique Key Parameters for this compound
1^1H NMRδ 3.7–4.1 ppm (morpholine protons), δ 7.2–7.5 ppm (phenyl protons)
FT-IRC-O-C stretch: ~1120 cm1^{-1}; N-H bend: ~1600 cm1^{-1}
Melting Point85–87°C (lit. range for pure compound)
Computational Model Application
Density Functional Theory (DFT)Predict reaction barriers and intermediates
Molecular Dynamics (MD)Simulate solvent effects on reactivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.